molecular formula C19H28Cl2N4O2 B560638 替诺他莫司汀 CAS No. 1236199-60-2

替诺他莫司汀

货号: B560638
CAS 编号: 1236199-60-2
分子量: 415.4 g/mol
InChI 键: GISXTRIGVCKQBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .


Physical and Chemical Properties Analysis

Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

科学研究应用

复发/难治性霍奇金淋巴瘤的治疗

替诺他莫司汀在治疗复发/难治性 (R/R) 霍奇金淋巴瘤 (HL) 中显示出希望。 它旨在改善药物进入 DNA 链,诱导 DNA 损伤并抵消其在癌细胞中的修复 . 这种多效疗法已在接受过大量预先治疗的 R/R HL 患者中得到评估,显示出疗效和耐受性的信号 .

癌症治疗中的多效机制

作为一种烷化脱乙酰酶抑制剂分子,替诺他莫司汀的多效机制对癌症治疗具有重要意义。 它不仅诱导 DNA 损伤,而且阻碍癌细胞的修复过程,这可能导致各种血液恶性肿瘤的预后改善 .

药代动力学和安全性概况

替诺他莫司汀的药代动力学和安全性概况已在临床试验中得到研究。 患者根据基线血小板计数接受推荐的 II 期剂量,安全性分析根据等级汇总了不良事件,为其在临床环境中的使用提供了重要信息 .

疗效变量和生存结果

替诺他莫司汀的疗效通过总缓解率和生存结果来衡量。 这些变量对于评估替诺他莫司汀作为血液恶性肿瘤治疗方案的长期益处和潜力至关重要 .

治疗难治性疾病的潜力

该化合物已对其治疗对标准疗法无效的疾病的潜力进行了评估。 这包括接受过多种先前疗法方案的患者,并展示了对替诺他莫司汀等新型治疗方法的需求 .

血液肿瘤学中的作用

替诺他莫司汀在血液肿瘤学中的作用正在研究中,研究重点是其在霍奇金淋巴瘤以外的各种血液癌症中的应用。 其对 DNA 链的独特作用使其成为该领域更广泛应用的候选者 .

对耐药性的影响

研究正在探索替诺他莫司汀如何影响癌细胞的耐药性。 通过改善药物进入并损伤 DNA,它可能提供一种克服限制当前治疗效果的耐药机制的方法 .

未来的方向和临床试验

替诺他莫司汀未来的方向包括正在进行和即将进行的临床试验。 这些研究将进一步阐明其应用,优化给药策略,并将其实用于其他癌症类型,可能彻底改变癌症治疗 .

作用机制

Target of Action

Tinostamustine, also known as EDO-S101, is a first-in-class alkylating deacetylase inhibitor . It primarily targets histone deacetylases (HDACs) and DNA . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

Tinostamustine is a multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . The vorinostat moiety of tinostamustine targets and binds to HDACs . This leads to an accumulation of highly acetylated histones, which results in an induction of chromatin remodeling, a modulation of gene expression, an inhibition of tumor cell division, and the induction of tumor cell apoptosis .

Biochemical Pathways

Tinostamustine affects the biochemical pathways related to DNA damage and repair, and histone acetylation . It increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation . Furthermore, it increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .

Pharmacokinetics

The pharmacokinetics of tinostamustine are currently under investigation . It is administered according to baseline platelet count over 60 minutes on Day 1 of a 21-day cycle .

Result of Action

Tinostamustine has shown antiproliferative and pro-apoptotic effects in preclinical studies . It has been observed to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases the sensitivity of myeloma cells to daratumumab through its different cytotoxic mechanisms .

Action Environment

The action of tinostamustine can be influenced by various environmental factors. For instance, the efficacy of tinostamustine can be affected by the patient’s baseline platelet count . .

未来方向

Tinostamustine has shown signals of efficacy in heavily pre-treated patients with relapsed/refractory (R/R) Hodgkin Lymphoma (HL), warranting further investigation . The recommended Phase II dose (RP2D) of Tinostamustine has been determined and administered in a Phase I study .

生化分析

Biochemical Properties

Tinostamustine is a pan HDAC inhibitor, inhibiting HDAC1, HDAC2, HDAC3, and HDAC6 . It interacts with these enzymes, leading to increased acetylation levels of histone H3 . This effect occurs in parallel with an increment in CD38 expression in myeloma cell lines .

Cellular Effects

Tinostamustine has shown strong antitumor activity in HL60 and Daudi cells . It possesses stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .

Molecular Mechanism

Tinostamustine works by improving access to the DNA strands within cancer cells, breaking them, and counteracting damage repair . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Tinostamustine has been shown to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their combination . Over time, it reduces the expression and increases the time of disappearance of γH2AX, indicative of reduced signal and DNA repair .

Dosage Effects in Animal Models

In animal models, tinostamustine has shown significant therapeutic activity with suppression of tumor growth and prolongation of disease-free survival (DFS) and overall survival (OS) in orthotopic intra-brain models

Metabolic Pathways

It is known that tinostamustine interacts with enzymes such as HDAC1, HDAC2, HDAC3, and HDAC6 , which could influence metabolic flux or metabolite levels.

属性

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。